Tyrphostin 51

Descripción

Historical Context of Tyrphostin Development and Protein Tyrosine Kinase Inhibition

The late 1980s marked a pivotal era in cancer research and cell biology, with a burgeoning understanding of the molecular mechanisms that drive cellular growth and proliferation. A key discovery was the role of protein tyrosine kinases (PTKs) in signal transduction. These enzymes function by transferring a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, a process known as tyrosine phosphorylation. This phosphorylation event acts as a molecular switch, activating a cascade of downstream signals that regulate cell division, differentiation, and survival.

It became evident that the hyperactivity of certain PTKs, often due to mutations or overexpression, was a hallmark of many cancers. This realization presented a new and promising target for therapeutic intervention. The prevailing belief, however, was that the high degree of conservation within the ATP-binding site of the kinase domain would make it challenging to develop selective inhibitors that could distinguish between different kinases.

Challenging this dogma, researchers began to explore the possibility of creating small molecules that could compete with either the protein substrate or ATP, thereby blocking the kinase's activity. The initial explorations drew inspiration from natural compounds like quercetin, genistein (B1671435), and erbstatin, which were found to possess kinase inhibitory properties, albeit with limited potency and selectivity.

This foundational work paved the way for the rational design of synthetic inhibitors. In 1989, a seminal paper by Gazit and colleagues described the synthesis and biological activity of a novel class of low-molecular-weight PTK inhibitors, which they named "tyrphostins" (TYRosine PHOSphorylation INhibitors). medchemexpress.comnih.gov These compounds, including Tyrphostin 51, were systematically designed to have a high affinity for the substrate-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain. medchemexpress.com This pioneering work demonstrated that it was indeed possible to synthesize selective tyrosine kinase inhibitors, heralding a new age of targeted cancer therapy. medchemexpress.com

Evolution of Tyrphostin Derivatives as Targeted Inhibitors

The initial series of tyrphostins were benzylidenemalononitrile (B1330407) derivatives, a structural motif that proved effective in inhibiting EGFR kinase activity. nih.gov The design of these molecules was a deliberate effort to create compounds that could act as selective antiproliferative agents for diseases driven by hyperactive PTKs. medchemexpress.com

This compound emerged from this systematic development as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key PTK implicated in the growth of many solid tumors. sigmaaldrich.com Its mechanism of action involves binding to the substrate subsite of the PTK domain of EGFR. This competitive inhibition effectively blocks the autophosphorylation of the receptor, a critical step in its activation, and consequently halts EGF-dependent cell proliferation. medchemexpress.com

Research has demonstrated that this compound can markedly reduce the level of cellular tyrosyl phosphorylation. medchemexpress.com One of its significant applications in research has been to elucidate the downstream effects of EGFR inhibition. For instance, studies have shown that by blocking the EGFR signaling pathway, this compound can induce apoptosis (programmed cell death) in certain cell types. nih.govselleckchem.com This is achieved by inhibiting the activation of the MAPK (mitogen-activated protein kinase) signaling pathway, which is crucial for cell survival. nih.govselleckchem.com The blockage of EGFR by this compound leads to a reduction in MAPK activity and prevents the phosphorylation and nuclear translocation of activated MAPK. nih.govselleckchem.com

The development of this compound and its congeners represented a significant leap forward from the non-selective cytotoxic agents that were the standard of cancer therapy. They provided a proof-of-concept for targeted therapy, where a drug is designed to interact with a specific molecular target that is critical for the disease process. While many tyrphostin derivatives have been synthesized and studied, this compound remains a key example of the early, successful efforts in rational drug design for kinase inhibition.

Detailed Research Findings

This compound has been instrumental as a research tool to probe the intricacies of EGFR signaling. Its inhibitory effect on EGFR has been quantified, with a reported IC50 value of 0.8 µM. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, and this value underscores the potency of this compound against its primary target.

While primarily known as an EGFR inhibitor, some research has suggested that like other kinase inhibitors, its effects may not be entirely exclusive to one target. For example, one study found that this compound could also noncompetitively inhibit partially purified phosphodiesterase activity in a tyrosine kinase-independent manner. nih.gov This highlights the importance of characterizing the selectivity profile of any kinase inhibitor.

The following interactive data table summarizes the known inhibitory activity of this compound.

Inhibitory Profile of this compound

| Target | IC50 | Notes |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 0.8 µM | Primary target; inhibits kinase activity. |

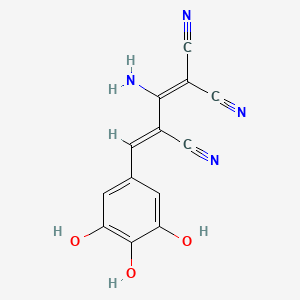

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNOYWVMHPMBEL-UNXLUWIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017104 | |

| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-90-5, 126433-07-6 | |

| Record name | AG 183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin A 51 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action of Tyrphostin 51

Targeting of Protein Tyrosine Kinases

The principal mechanism by which Tyrphostin 51 functions is through the direct inhibition of protein tyrosine kinases (PTKs), enzymes that are pivotal in cellular signal transduction pathways.

A primary and well-documented target of this compound is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. researchgate.netviamedica.plnih.gov Blockage of the EGF receptor by this compound has been shown to reduce the activity of the MAPK signaling pathway. researchgate.netviamedica.plnih.gov Specifically, treatment of cells with this compound inhibits the phosphorylation and subsequent nuclear translocation of activated Mitogen-Activated Protein Kinase (MAPK). researchgate.netviamedica.pl This interruption of the signaling cascade is a direct consequence of this compound's inhibitory action on the EGFR kinase.

Studies have demonstrated that this compound is a potent inhibitor of EGFR kinase. For instance, in human luteinized granulosa cells, the application of this compound effectively blocks EGF-induced MAPK activity, supporting the hypothesis that its mechanism involves the direct inhibition of the EGF receptor. researchgate.netviamedica.pl

Enzymatic Interaction Profiles

The inhibitory effects of this compound are characterized by specific interactions with the enzyme's active site and, in some cases, with the enzyme-substrate complex.

The tyrphostin class of inhibitors is generally known to act as competitive inhibitors at the ATP-binding site of protein kinases. viamedica.pl Kinetic studies of various tyrphostins have revealed different modes of competition with respect to the two substrates of the kinase reaction: ATP and the protein/peptide substrate.

Some tyrphostins have been identified as purely competitive inhibitors with respect to both ATP and the synthetic substrate poly(Glu, Ala, Tyr) or GAT. nih.gov This suggests that these inhibitors bind to the active site of the kinase and directly compete with both the phosphate (B84403) donor (ATP) and the phosphate acceptor (substrate) for binding. Other members of the tyrphostin family exhibit a mixed-inhibition pattern, being competitive with the protein substrate and non-competitive with ATP. nih.gov While specific kinetic data for this compound's competitive interaction with both ATP and substrate in the context of EGFR are not extensively detailed in the available literature, the general mechanism for this class of compounds involves competition at the kinase's active site. viamedica.pl

In addition to its well-established role as a kinase inhibitor, this compound has been shown to modulate the activity of certain phosphatases.

Recent research has identified this compound as a potent inhibitor of SapM, a secreted acid phosphatase from Mycobacterium tuberculosis. nih.gov Interestingly, the mechanism of inhibition in this case is uncompetitive. This means that this compound does not bind to the free SapM enzyme but rather to the enzyme-substrate complex. This mode of inhibition is distinct from its competitive inhibition of protein kinases.

Screening studies have identified this compound as a potent SapM inhibitor with a half-maximal inhibitory concentration (IC50) of 6.3 µM. nih.gov This finding highlights a novel aspect of this compound's bioactivity, extending its known targets beyond protein kinases to include bacterial phosphatases. Furthermore, studies have shown that this compound can also non-competitively inhibit cyclic-AMP phosphodiesterase. nih.gov

Data Tables

Table 1: Inhibitory Activity of this compound on SapM

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |

|---|

Data sourced from a study on inhibitors of Mycobacterium tuberculosis SapM. nih.gov

Kinase-Independent Inhibition of Cyclic-AMP Phosphodiesterase by this compound

While this compound is primarily recognized for its role as a protein tyrosine kinase (PTK) inhibitor, research has revealed a distinct, kinase-independent mechanism of action involving the direct inhibition of cyclic-AMP (cAMP) phosphodiesterase (PDE). nih.gov This inhibitory action on PDE is significant as it demonstrates a broader pharmacological profile for this compound beyond its effects on tyrosine phosphorylation cascades.

Studies have shown that this compound can directly suppress the activity of partially purified cAMP phosphodiesterase. nih.gov This effect was observed in experiments where the phosphodiesterase was separated from tyrosine kinase activity, indicating that the inhibition is not a secondary consequence of blocking a PTK. nih.gov The mode of this inhibition has been characterized as noncompetitive, meaning this compound does not compete with the substrate, cAMP, for binding to the active site of the enzyme. nih.gov

This kinase-independent mechanism has been investigated in the context of specific PDE isozymes. In studies utilizing the HT4.7 neural cell line, where phosphodiesterase isozyme 4 (PDE4) is the predominant form, this compound was found to inhibit the enzyme's activity. nih.gov Further research has corroborated that various tyrphostin compounds are potent inhibitors of several PDE isozymes, including PDE1, PDE3, and PDE4. nih.gov This suggests that the interaction is not limited to a single isozyme but may extend across different PDE families.

The discovery of this dual inhibitory capability of this compound—targeting both protein tyrosine kinases and cAMP phosphodiesterases—highlights the complexity of its molecular interactions and potential cellular effects. The regulation of intracellular cAMP levels is a critical signaling pathway, and its modulation by this compound represents a mechanism that is separate from its influence on protein phosphorylation. nih.govresearchgate.net

Research Findings on this compound and PDE Inhibition

| Enzyme Source | Predominant Isozyme | Inhibitor | Type of Inhibition | Key Finding | Citation |

|---|---|---|---|---|---|

| Partially purified from HT4.7 neural cell line | PDE4 | This compound | Noncompetitive | This compound inhibits PDE activity independently of its tyrosine kinase inhibitory function. | nih.gov |

| Multiple PDE Isozymes | PDE1, PDE3, PDE4 | Various Tyrphostins | Not specified | A series of tyrphostin compounds are potent inhibitors of several PDE isozymes. | nih.gov |

Cellular and Molecular Effects of Tyrphostin 51

Regulation of Cell Proliferation

Tyrphostin 51 modulates cell proliferation through its targeted inhibition of tyrosine kinase activity, affecting a range of cell types and signaling cascades.

Inhibition of Basal and Epidermal Growth Factor-Induced Cell Proliferation

This compound has been shown to effectively inhibit the proliferation of various cell types, particularly those dependent on epidermal growth factor (EGF) for growth. In cultured human and guinea pig keratinocytes, tyrphostins block EGF-dependent proliferation, leading to growth arrest. nih.gov This anti-proliferative effect is directly correlated with the compound's ability to inhibit the autophosphorylation of the EGF receptor (EGFR) and the subsequent phosphorylation of intracellular target proteins. nih.govpsu.edu The growth arrest induced by these compounds is reversible, and cells can resume normal growth upon removal of the inhibitor. nih.gov Studies have also demonstrated that tyrphostins can significantly inhibit the growth of epidermal keratinocytes in whole skin organ cultures without causing significant cytotoxicity. nih.govpsu.edu

| Cell Type | Effect of this compound | Mechanism of Action |

| Human and Guinea Pig Keratinocytes | Inhibition of EGF-dependent proliferation | Inhibition of EGF receptor autophosphorylation |

| Epidermal Cells (in organ culture) | Inhibition of EGF-dependent and some EGF-independent growth | Inhibition of tyrosine kinase activity of the EGF receptor |

Impact on Human Bone Cell Proliferation and Differentiation Pathways

The proliferation of human bone marrow fibroblasts, stimulated by platelet-derived growth factor (PDGF), is also susceptible to inhibition by tyrphostins. nih.gov While studies on a range of tyrphostins identified AG370 as a potent blocker of PDGF-induced mitogenesis, the class of compounds is known to affect growth factor-driven proliferation in these cells. nih.gov This inhibition is achieved by blocking PDGF receptor autophosphorylation and the subsequent tyrosine phosphorylation of intracellular substrates. nih.gov The signaling pathways governing osteoprogenitor cell proliferation and differentiation are complex, involving cascades like the MAPK and PI3K pathways, which are downstream of receptor tyrosine kinases. brieflands.com The differentiation of mesenchymal stem cells into osteoblasts is a tightly regulated process influenced by various growth factors, and disruption of the associated tyrosine kinase signaling can impact bone formation. brieflands.comnih.gov

| Cell Type | Growth Factor | Effect of Tyrphostins |

| Human Bone Marrow Fibroblasts | Platelet-Derived Growth Factor (PDGF) | Inhibition of mitogenesis |

| Human Bone Marrow Fibroblasts | Epidermal Growth Factor (EGF) | Inhibition of mitogenesis |

Effects on Rat Hepatic Lectin 1 Phosphorylation and Asialoglycoprotein Receptor Inactivation

In hepatocytes, this compound plays a critical role in regulating the function of the asialoglycoprotein receptor (ASGPR), a lectin responsible for clearing asialoglycoproteins from circulation. nih.govwikipedia.org The ASGPR is composed of subunits, including rat hepatic lectin 1 (RHL1), which contains a cytoplasmic tyrosine residue. nih.govresearchgate.net The inactivation of the ASGPR is an ATP-dependent process that requires the phosphorylation of this tyrosine residue on the RHL1 subunit. nih.gov Research has demonstrated that this compound inhibits the tyrosine phosphorylation of RHL1. nih.gov Consequently, this inhibition prevents the ATP-dependent inactivation of the ASGPR, indicating that tyrosine phosphorylation is a prerequisite for this regulatory mechanism. nih.gov

| Receptor/Protein | Cell Type | Effect of this compound | Consequence |

| Rat Hepatic Lectin 1 (RHL1) | Permeabilized Rat Hepatocytes | Inhibited tyrosine phosphorylation | Prevention of ATP-dependent Asialoglycoprotein Receptor (ASGPR) inactivation |

Influence on Glycolipid Sulfotransferase Activity in Human Renal Cancer Cells

In the human renal cancer cell line SMKT-R3, the activity of glycolipid sulfotransferase is enhanced by growth factors like EGF, whose receptors have intrinsic tyrosine kinase domains. nih.gov this compound, along with another tyrosine kinase inhibitor, genistein (B1671435), has been found to not only reverse the EGF-induced enhancement of this enzyme's activity but also to reduce its basal levels. nih.gov This effect is not due to direct inhibition of the enzyme itself but rather to the blockade of tyrosine kinase signaling pathways, including that of the EGF receptor, which are involved in regulating the expression of glycolipid sulfotransferase. nih.govnih.gov These findings suggest that tyrosine kinases are integral to both the growth of these cancer cells and the regulation of specific enzyme activities within them. nih.gov

| Cell Line | Enzyme | Effect of this compound | Underlying Mechanism |

| SMKT-R3 (Human Renal Cancer) | Glycolipid Sulfotransferase | Reduced enzyme activity (basal and EGF-induced) | Inhibition of tyrosine kinases, including the EGF receptor |

Induction of Apoptosis

Beyond its effects on proliferation, this compound is also known to trigger programmed cell death, or apoptosis, in specific cell contexts by disrupting crucial survival signals.

This compound-Mediated Apoptosis in Luteinized Granulosa Cells

In human luteinized granulosa cells, EGF acts as a survival factor, and its signaling is mediated through the MAPK pathway. nih.govoup.com Inhibition of the EGF receptor by this compound disrupts this survival signal, leading to the induction of apoptosis. nih.gov This process is characterized by several key molecular events. Blockage of the EGF receptor with this compound reduces MAPK activity by inhibiting its phosphorylation and subsequent translocation to the nucleus. nih.govoup.com This disruption of the MAPK signaling cascade initiates the apoptotic program, evidenced by the activation of caspase-3, a key executioner enzyme in the apoptotic pathway, and an increase in the percentage of cells with fragmented, subdiploid DNA. nih.govoup.com

| Cell Type | Key Pathway | Effect of this compound | Apoptotic Markers |

| Human Luteinized Granulosa Cells | EGF Receptor / MAPK Signaling | Inhibition of MAPK phosphorylation and nuclear translocation | Activation of caspase-3, Increased subdiploid apoptotic nuclei |

Apoptosis Induction in Human Colorectal Cancer Cells via Epidermal Growth Factor Receptor and p21 Down-regulation

In the context of oncology, this compound has been studied for its potential to influence apoptosis in cancer cells. One study specifically investigated its effects on human colorectal adenocarcinoma cells (SW480). nih.govnih.gov The findings suggest that this compound can inhibit the anti-apoptotic action of Epidermal Growth Factor (EGF). nih.govnih.gov This effect is achieved through the down-regulation of two key proteins: the EGF receptor (EGFR) and p21, a cyclin-dependent kinase inhibitor. nih.govnih.gov

In the presence of EGF, which typically promotes cancer cell survival, the addition of this compound led to a significant decrease in the number of apoptotic cells after a 12-hour treatment compared to controls. nih.gov This was correlated with a reduction in the expression of both phosphorylated EGFR and p21 protein. nih.govnih.gov Specifically, the expression of p21 protein in the group treated with EGF and this compound was reduced to 61.5% of the control group's level. nih.gov The expression of phosphorylated EGF receptors in the same treatment group was 138.1% of the control, a notable decrease from the 176.8% observed in the group treated with EGF alone. nih.gov These results indicate that this compound mediates its pro-apoptotic effects in human colorectal cancer cells by down-regulating the EGFR and p21 signaling pathways. nih.govnih.gov

Table 1: Effect of this compound on Protein Expression in SW480 Colorectal Cancer Cells

| Treatment Group | Phosphorylated EGF Receptor Expression (% of Control) | p21 Protein Expression (% of Control) |

| EGF | 176.8% | 115.7% |

| EGF + this compound | 138.1% | 61.5% |

| EGF + EGF Antibody | 62.4% | 4.8% |

Data sourced from studies on human colorectal adenocarcinoma cells (SW480). nih.govnih.gov

Mechanisms of Programmed Cell Death in Various Cancer Cell Lines

The pro-apoptotic activity of this compound is not limited to a single cell type. In the colon adenocarcinoma cell line LS180, tyrphostins have been shown to rapidly inhibit the cell cycle, inducing apoptosis. sigmaaldrich.com This effect was particularly noted at a concentration of 5 µM and was confirmed through various methods that monitor the biochemical and morphological features of programmed cell death. sigmaaldrich.com The study found a strong correlation between the induction of apoptosis and the expression of genes and proteins involved in this process, such as p53, c-myc, p21, and bcl-2. sigmaaldrich.com

Furthermore, in human luteinized granulosa cells, this compound's inhibition of the EGF receptor blocks the MAPK signaling pathway. nih.gov This prevents the phosphorylation and subsequent nuclear translocation of activated MAPK, a key step in cell survival signaling. nih.gov The disruption of this pathway by this compound directly leads to caspase-3 activation and apoptosis. nih.gov

Modulation of Cell Migration and Invasion

While the class of tyrphostin compounds has been investigated for effects on cell motility, specific data on this compound's role in modulating cell migration and invasion is not detailed in the available research. However, studies on other related tyrosine kinase inhibitors show this class of compounds can impact these processes. For instance, tyrphostin AG1296, a PDGFR inhibitor, has been shown to suppress the migration of melanoma cells. nih.gov Another related compound, tyrphostin AG1478, an EGFR inhibitor, significantly inhibited cell invasion in human breast cancer cells, an effect potentially mediated by the down-regulation of MMP-9. nih.gov These findings suggest a potential area for future investigation regarding this compound.

Impact on Ion Homeostasis and Membrane Transport

This compound also influences fundamental cellular processes related to ion homeostasis and membrane transport in specialized non-cancerous cells.

In the central nervous system, astrocytes play a crucial role in maintaining cell volume homeostasis, partly by releasing osmolytes like taurine (B1682933) through volume-dependent anion channels. nih.gov Research has demonstrated that tyrosine phosphorylation is involved in regulating this process. nih.gov The tyrosine kinase inhibitor this compound (also referred to as tyrphostin A51) was found to partially suppress the volume-dependent release of [3H]taurine from primary astrocyte cultures in a dose-dependent manner. nih.gov It exhibited a half-maximal inhibitory effect (IC50) at approximately 1 µM. nih.gov This suggests that a tyrosine kinase is involved in the control of the specific anion channel permeable to taurine. nih.gov

Table 2: Inhibition of [3H]Taurine Release from Astrocytes by Tyrphostins

| Compound | Half-Maximal Effect (IC50) |

| This compound (A51) | ~1 µM |

| Tyrphostin 23 | ~40 µM |

| Tyrphostin 1 (inactive) | No significant effect |

Data sourced from studies on primary astrocyte cultures. nih.gov

In cultured rat retinal pigment epithelium (RPE) cells, this compound has been shown to affect calcium signaling. sigmaaldrich.com The intracellular application of Inositol trisphosphate (InsP3) typically leads to an increase in intracellular calcium ([Ca2+]i) and the activation of Cl- currents. Studies using this compound at a concentration of 50 µM demonstrated that the inhibition of protein tyrosine kinase reduced this InsP3-induced increase in both [Ca2+]i and Cl- conductance. This finding indicates that tyrosine kinases are an essential component of the signaling pathway that elevates intracellular calcium in RPE cells via the Ca2+/InsP3 second messenger system.

Influence on Cellular Contractility

Attenuation of Hydrogen Peroxide-Induced Contractions in Pulmonary Arteries

Research has demonstrated that this compound can influence vascular smooth muscle contractility, particularly in the context of oxidative stress. A study investigating the role of tyrosine kinases in hydrogen peroxide (H₂O₂)-induced contractions of isolated rat pulmonary arteries found that this compound played a significant role in attenuating these contractions. nih.gov

In this experimental model, the application of hydrogen peroxide to the pulmonary arteries induced a biphasic contractile response, characterized by an initial transient contraction followed by a sustained contraction. nih.gov The administration of this compound, a specific inhibitor of tyrosine kinases, was shown to effectively reduce both phases of this contraction. nih.gov This inhibitory effect was comparable to that of another tyrosine kinase inhibitor, genistein. nih.gov

These findings suggest that the signaling pathways involving tyrosine kinases are crucial mediators of the contractile response of pulmonary arteries to hydrogen peroxide. nih.gov By inhibiting these kinases, this compound interferes with the molecular mechanisms that lead to smooth muscle contraction in this context. The study also indicated that while tyrosine kinase inhibitors like this compound blocked the H₂O₂-induced contractions, they did not prevent the subsequent vascular dysfunction, implying that different signaling pathways are involved in these two phenomena. nih.gov

| Experimental Condition | Contractile Response | Effect of this compound | Reference |

| Isolated Rat Pulmonary Arteries | Initial transient contraction induced by H₂O₂ | Attenuated | nih.gov |

| Isolated Rat Pulmonary Arteries | Sustained contraction induced by H₂O₂ | Attenuated | nih.gov |

Signaling Pathway Perturbations by Tyrphostin 51

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Interventions

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon activation by ligands like Epidermal Growth Factor (EGF), initiates multiple downstream signaling pathways crucial for cellular processes. youtube.comnih.gov Tyrphostin 51 is recognized as a specific inhibitor of the EGFR. nih.govoup.com Its inhibitory action targets the kinase activity of the receptor. nih.gov

Research on human luteinized granulosa cells demonstrates that this compound effectively blocks the EGFR. nih.govoup.com This blockade prevents the receptor's autophosphorylation, a critical step in its activation. nih.gov By inhibiting the tyrosine kinase function, this compound halts the signal transduction at one of its earliest points, thereby preventing the downstream activation of pathways that mediate the mitogenic effects of EGF. nih.govyoutube.com Studies have shown that tyrphostins compete with ATP for the binding site in the kinase domain of the receptor, which prevents the transfer of phosphate (B84403) groups and subsequent receptor activation. viamedica.plnih.gov This targeted intervention underscores the compound's role as a specific antagonist of EGFR-mediated signaling.

Table 1: Research Findings on this compound and EGFR Inhibition

| Cell Type | Key Finding | Observed Effect | Reference |

|---|---|---|---|

| Human Luteinized Granulosa Cells | This compound acts as a specific inhibitor of the EGF receptor. | Blockage of the EGFR pathway was confirmed. | nih.govoup.com |

| General (in vitro studies) | Tyrphostins inhibit EGF-stimulated receptor autophosphorylation. | Prevents a crucial signal for the mitogenic message delivered by EGF. | nih.gov |

| A431/clone 15 cells | Tyrphostin analogs (AG18, AG99) inhibited EGFR autophosphorylation. | Blocked EGF-dependent cell growth with minimal effect on EGF-independent growth. | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathway Downregulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical downstream effector of EGFR signaling, involved in regulating cell proliferation, differentiation, and survival. nih.govyoutube.com Activation of this pathway involves a cascade of phosphorylation events. nih.gov Given that this compound inhibits EGFR, it consequently leads to the downregulation of the MAPK pathway. nih.govoup.com

Studies have confirmed that by blocking the EGFR, this compound suppresses MAPK activity. oup.com This effect is a direct result of preventing the initial signal from the activated EGFR that is required to initiate the MAPK cascade. The inhibition of this pathway is a key mechanism through which this compound exerts its effects on cellular function. nih.gov The interruption of the EGFR-MAPK axis demonstrates a clear example of how targeting an upstream receptor can have significant consequences for downstream signaling networks. researchgate.net

The activation of MAPK involves its phosphorylation on specific threonine and tyrosine residues, which is a prerequisite for its kinase activity. nih.gov Once activated, MAPK translocates from the cytoplasm to the nucleus to phosphorylate transcription factors and regulate gene expression. nih.govnih.gov

Research has explicitly shown that treatment with this compound inhibits the phosphorylation of MAPK in human luteinized granulosa cells. nih.govoup.com Western blot analysis in these studies confirmed a reduction in phosphorylated MAPK levels. oup.com Furthermore, this compound was observed to inhibit the nuclear translocation of the activated MAPK. nih.govoup.com This dual action—preventing both the activation (phosphorylation) and the functional localization (nuclear translocation) of MAPK—ensures a comprehensive shutdown of this signaling route. oup.com

Table 2: Effects of this compound on the MAPK Pathway

| Cell Type | Parameter Measured | Effect of this compound | Reference |

|---|---|---|---|

| Human Luteinized Granulosa Cells | MAPK Activity | Suppressed | oup.com |

| Human Luteinized Granulosa Cells | MAPK Phosphorylation | Inhibited | nih.govoup.com |

| Human Luteinized Granulosa Cells | Nuclear Translocation of MAPK | Inhibited | nih.govoup.com |

Related Kinase and Signaling Axis Targets of Tyrphostin Analogs

The tyrphostin family includes a wide range of analogs, many of which exhibit inhibitory activity against other tyrosine kinases beyond EGFR. This demonstrates the broader potential of this class of compounds to perturb various signaling pathways involved in cell growth and proliferation.

The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a significant role in the proliferation of mesenchymal cells, such as vascular smooth muscle cells (VSMCs). nih.gov Several tyrphostin analogs have been identified as potent inhibitors of PDGFR. Tyrphostins with a benzenemalononitrile nucleus effectively inhibit PDGF-dependent DNA synthesis and cell growth in VSMCs. nih.gov

These analogs, including Tyrphostin AG1295 and AG1296, function by inhibiting the tyrosine kinase activity of the PDGFR, which in turn blocks receptor autophosphorylation and the phosphorylation of downstream substrates. nih.govnih.gov For instance, Tyrphostin AG1296 specifically inhibits PDGF-induced autophosphorylation without affecting the EGF receptor. nih.gov Another analog, Tyrphostin A9, is also noted as a PDGFR inhibitor. medchemexpress.com This demonstrates the specificity that can be achieved within the tyrphostin class, allowing for the targeted inhibition of distinct receptor tyrosine kinase pathways. nih.govselleckchem.com

Table 3: PDGFR Inhibition by Tyrphostin Analogs

| Tyrphostin Analog | Target Cells | Key Finding | Reference |

|---|---|---|---|

| Benzenemalononitrile Tyrphostins | Vascular Smooth Muscle Cells (VSMC) | Inhibited PDGF-dependent DNA synthesis and mitogenesis. | nih.gov |

| AG1296 | Rat Lung Myofibroblasts | Specifically inhibited PDGF-stimulated DNA synthesis and receptor autophosphorylation. | nih.govmedchemexpress.com |

| AG1295 | Porcine Femoral Arteries | Reduced smooth muscle cell numbers after balloon injury. | nih.gov |

| Tyrphostin A9 (Tyrphostin 9) | General (in vitro) | Identified as a PDGFR inhibitor with an IC50 of 0.5 µM. | medchemexpress.comselleckchem.com |

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is another crucial receptor tyrosine kinase involved in cell growth, proliferation, and survival. nih.gov Its signaling pathways, including the PI3K/Akt and MAPK cascades, are central to tumorigenesis. nih.govimrpress.com The tyrphostin analog AG 1024 has been shown to modulate IGF-1R signaling. nih.gov Inhibition of the IGF-1R pathway is a significant area of research, as IGF-1R signaling can contribute to resistance against other therapies. nih.gov While direct studies on this compound's effect on IGF-1R are less common, the activity of its analogs highlights the broader inhibitory profile of the tyrphostin chemical scaffold.

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune response and cell proliferation. medchemexpress.com The pathway involves the activation of Janus kinases (JAKs), which then phosphorylate Signal Transducers and Activators of Transcription (STATs). medchemexpress.commdpi.com

Certain tyrphostin analogs are effective inhibitors of this pathway. For example, Tyrphostin AG490 (also known as Tyrphostin B42) is a known inhibitor of JAK2. researchgate.netglpbio.com By inhibiting JAK2, AG490 prevents the phosphorylation of STAT3, a key downstream effector, thereby blocking the signaling cascade. researchgate.net Another analog, Tyrphostin AG126, has been shown to downregulate the JAK/STAT pathway, leading to a decrease in the expression of pathway components like JAK1 and STAT3. nih.gov These findings indicate that the inhibitory spectrum of tyrphostins extends to non-receptor tyrosine kinases like those in the JAK family. researchgate.netnih.gov

Table 4: JAK/STAT Pathway Inhibition by Tyrphostin Analogs

| Tyrphostin Analog | Target Kinase | Observed Effect | Reference |

|---|---|---|---|

| AG490 (Tyrphostin B42) | JAK2 | Inhibits JAK2 and subsequent STAT3 phosphorylation. | researchgate.netglpbio.com |

| AG126 | JAK/STAT Pathway | Decreased mRNA and protein expression of JAK1 and STAT3. | nih.gov |

Compound Names Mentioned

Insulin (B600854) Receptor Substrate (IRS) Suppression

The insulin and insulin-like growth factor (IGF) signaling pathways are crucial for cell growth and metabolism, and their dysregulation is implicated in various diseases. Central to these pathways are the insulin receptor substrate (IRS) proteins, particularly IRS-1 and IRS-2, which act as docking proteins to transduce signals from the insulin receptor (InR) and the type I IGF receptor (IGF-IR). nih.gov While the primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), other compounds within the tyrphostin family have been specifically designed to target and suppress IRS proteins.

A notable example is the tyrphostin NT157, a small molecule developed to target IRS proteins. nih.govsigmaaldrich.com In breast cancer cell models, NT157 treatment leads to a dose-dependent suppression of IRS-1 and IRS-2 protein expression. nih.gov The mechanism involves NT157-induced, MAPK-dependent serine phosphorylation of the IRS proteins. This phosphorylation event disrupts the association between the IRS proteins and their corresponding receptors (IGF-IR and InR), ultimately leading to the degradation of IRS proteins. nih.gov Consequently, the downstream signaling mediated by IRS, such as the activation of AKT, is inhibited. nih.govsigmaaldrich.com In certain cancer cells, this disruption also leads to the downregulation of estrogen receptor-α (ERα), believed to be due to the breakdown of an IRS-1–IGF-IR/InR/ERα complex. nih.gov Studies have shown that this suppression of IRS proteins by NT157 can decrease cancer cell proliferation and delay castrate-resistant prostate cancer (CRPC) progression in preclinical models. nih.govsigmaaldrich.com

Although these findings highlight a clear mechanism for IRS suppression by select tyrphostins like NT157, specific research detailing a direct inhibitory action of this compound on IRS proteins is not prominently featured in current literature. The focus of this compound research has primarily remained on its effects on the EGFR pathway.

5-Lipoxygenase (5-LO) Inhibition by Select Tyrphostins

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammation. nih.gov Given that some known 5-LO inhibitors share structural similarities with tyrphostins, a family of tyrosine kinase inhibitors, researchers have investigated their potential to inhibit 5-LO. A 2024 study screened a set of 22 commercially available tyrphostins for their 5-LO inhibitory properties. nih.gov

The investigation revealed that several members of the tyrphostin family that contain a Michael-reactive cyanoacrylate moiety are efficient inhibitors of 5-LO. nih.gov The study identified tyrphostin AG556 and tyrphostin AG879 as particularly potent inhibitors of the enzyme. nih.gov Mass spectrometry analysis showed that AG556 could covalently bind to cysteine residues on the 5-LO enzyme, including C416 and/or C418, which are located near the substrate entry site. This covalent binding via their cyanoacrylate group presents a promising mechanism for targeting 5-LO. nih.gov The inhibitory effect was significantly diminished when cysteines on the surface of 5-LO were mutated or in the presence of glutathione, further supporting a covalent mode of action. nih.gov

The research highlighted the following tyrphostins as potent 5-LO inhibitors:

| Compound | IC₅₀ Value (Recombinant Human 5-LO) |

| Tyrphostin AG556 | 64 nM |

| Tyrphostin AG879 | 78 nM |

| Degrasyn | 0.11 µM |

| Tyrphostin A9 | 0.8 µM |

| This table presents IC₅₀ values for select tyrphostins against 5-lipoxygenase as identified in a 2024 study. nih.gov |

These findings establish that select tyrphostins can act as potent inhibitors of human 5-LO, suggesting a potential for this class of compounds in the context of inflammation research. nih.gov

Interaction with Specific Growth Factor Ligands and Receptors

The primary and most extensively documented molecular interaction of this compound is with the Epidermal Growth Factor Receptor (EGFR). nih.govsigmaaldrich.comoup.com this compound is a potent and specific inhibitor of the EGFR's intrinsic protein tyrosine kinase (PTK) activity. nih.govsigmaaldrich.comsigmaaldrich.com It is designed to associate with the substrate-binding subsite of the PTK domain, where it competitively inhibits the phosphorylation of tyrosine residues on substrate proteins. sigmaaldrich.comsigmaaldrich.comscbt.com

This inhibition directly perturbs the signaling pathway initiated by the binding of the Epidermal Growth Factor (EGF) ligand to the EGFR. nih.govoup.com Under normal conditions, EGF binding causes the receptor to dimerize and autophosphorylate, creating docking sites for downstream signaling proteins and activating cascades like the MAP Kinase (MAPK) pathway. nih.govoup.com By blocking the receptor's kinase function, this compound prevents this autophosphorylation and the subsequent activation of the MAPK pathway. nih.gov Research in human luteinized granulosa cells demonstrated that this compound treatment reduced MAPK activity and inhibited the phosphorylation and nuclear translocation of activated MAPK, ultimately inducing apoptosis. nih.govoup.com

While this compound is most closely associated with EGFR, other tyrphostins have been shown to interact with a different range of growth factor receptors:

Tyrphostin AG556: This compound also inhibits EGFR tyrosine kinase. caymanchem.comnih.gov

Tyrphostin A9: This inhibitor targets the Platelet-Derived Growth Factor Receptor (PDGFR). nih.govmedchemexpress.com

Tyrphostin AG-1478: This is a highly selective EGFR inhibitor, showing significantly less activity against other receptors like HER2-Neu and PDGFR. selleckchem.com

Therefore, the interaction of this compound is specifically centered on blocking the signal transduction of the EGF ligand by inhibiting its cognate receptor, EGFR.

Therapeutic Research Applications of Tyrphostin 51

Oncology Research

The investigation of Tyrphostin 51 in oncology has primarily focused on its ability to interfere with the signaling pathways that drive tumor cell proliferation and survival. As an EGFR tyrosine kinase inhibitor, its mechanism of action involves blocking the phosphorylation of the EGF receptor, thereby inhibiting downstream signaling cascades such as the MAPK pathway. nih.gov This can lead to the induction of apoptosis (programmed cell death) and a reduction in cancer cell growth. nih.gov

Anticancer Efficacy in Squamous Cell Carcinoma Models

Role in Colorectal Cancer Research

Research has explored the effects of this compound in colorectal cancer cell lines, demonstrating its potential to modulate key cellular processes involved in cancer progression.

One study investigated the impact of this compound on the human colorectal adenocarcinoma cell line SW480. The findings indicated that this compound, as an EGF signaling inhibitor, could inhibit the anti-apoptotic action of EGF. This was achieved through the down-regulation of the EGF receptor and the cell cycle inhibitor p21. After a 12-hour treatment, the number of apoptotic cells was significantly lower in the groups treated with EGF and this compound compared to the control group.

In another research effort, a library of 80 protein kinase inhibitors was screened for additive cytotoxic effects when combined with low-dose hydrogen peroxide in murine colorectal tumor cells (CT26). This compound was included in this library as an EGFR kinase inhibitor. nih.gov This screening identified several compounds that enhanced the cancer-killing effects of oxidative stress, suggesting a potential for combination therapies.

A patent for cancer treatments using combinations of EGFR and ERK inhibitors also listed this compound (identified as Tyrphostin AG 183) as a relevant EGFR inhibitor. google.com This highlights its recognition in the field as a potential component of combination therapies for cancers, including colorectal carcinoma.

Table 1: Research Findings of this compound in Colorectal Cancer Models

| Cell Line | Key Findings | Reference |

|---|---|---|

| SW480 | Inhibited the anti-apoptotic action of EGF; Down-regulated EGF receptor and p21 expression. | |

| CT26 | Included in a kinase inhibitor library showing potential for additive cytotoxicity with hydrogen peroxide. | nih.gov |

| HCT116 (KRAS mutant) | Mentioned in a patent for combination therapy with an ERK inhibitor. | google.com |

Exploration in Lung Cancer Models

While the EGFR pathway is a critical target in lung cancer, specific research detailing the therapeutic efficacy of this compound in lung cancer models is limited. In one study, Tyrphostin A51 was utilized as a negative control in an experiment involving the transfer of α-Galactosylceramide to dendritic cells for inducing antitumor T-cell responses, which mentioned lung cancer in the broader context of the research. mdpi.com However, this study did not provide data on the direct effects of this compound on lung cancer cells. A patent document also lists this compound among various protein kinase C inhibitors, but lacks specific findings related to its application in lung cancer.

Potential in Prostate Cancer Therapy

The role of this compound in prostate cancer research has been examined in the context of its specific inhibitory effects on the EGF receptor kinase. A study on the role of bioactive lipids in prostate cancer angiogenesis used this compound to differentiate signaling pathways. It was demonstrated that this compound, as a specific inhibitor of the EGF receptor kinase, inhibited the activation of ERK1/2 by EGF. However, it did not affect the activation of ERK1/2 by 12(S)-HETE, a lipid metabolite. dtic.mil This finding helps to delineate the specific signaling cascades involved in prostate cancer cell function.

Table 2: Research Findings of this compound in Prostate Cancer Models

| Research Focus | Key Findings | Reference |

|---|---|---|

| Signal Transduction | Inhibited EGF-induced activation of ERK1/2, but not 12(S)-HETE-induced activation. | dtic.mil |

Studies in Melanoma Treatment Strategies

A review of existing research indicates a lack of specific studies on the therapeutic application of this compound in melanoma models. While various kinase inhibitors are being explored for melanoma treatment, dedicated research on the efficacy and mechanisms of this compound in this cancer type has not been prominently reported. A patent application mentions this compound as an EGFR inhibitor in the context of combination therapies for various cancers, which could potentially include melanoma, but no specific data was provided. google.com

Application in Rhabdomyosarcoma Investigations

Specific investigations into the therapeutic effects of this compound on rhabdomyosarcoma are not extensively documented in the available scientific literature. One study that investigated the use of 2-deoxyglucose to induce apoptosis in alveolar rhabdomyosarcoma included a table listing various kinase inhibitors and their effects. This compound was listed as an EGFR kinase inhibitor in this table; however, the study did not provide detailed experimental results for this compound's activity in their rhabdomyosarcoma models.

Anti-Angiogenic Properties of Tyrphostin Derivatives in Cancer

Angiogenesis is a vital process for tumor growth and metastasis, as it supplies tumors with the necessary nutrients and oxygen to expand. mdpi.comoaepublish.com The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis. nih.gov Consequently, inhibiting this pathway has become a significant strategy in cancer therapy. nih.govoaepublish.com

Tyrphostin derivatives have shown promise as anti-angiogenic agents by targeting key receptors in the angiogenesis process, such as VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govnih.govnih.gov

Detailed Research Findings:

Inhibition of VEGFR-3: this compound (MAZ51) has been shown to be a potent inhibitor of VEGFR-3 tyrosine kinase. nih.gov In a study on human prostate cancer cells, which have high expression levels of VEGFR-3, MAZ51 effectively blocked the phosphorylation of VEGFR-3 and the downstream signaling molecule Akt. This inhibition of the VEGFR-3 signaling pathway resulted in reduced proliferation and migration of the cancer cells. nih.gov Furthermore, in a xenograft mouse model, MAZ51 was found to block the tumor growth of prostate cancer cells. nih.gov

Broad Anti-Angiogenic Effects: Research on other tyrphostin derivatives has demonstrated their ability to inhibit various aspects of angiogenesis. For instance, some derivatives have been found to suppress the formation of capillary-like structures by endothelial cells, a critical step in the formation of new blood vessels. mdpi.com

Dual Targeting of VEGFR and EGFR: Some tyrphostin derivatives have been designed to inhibit both VEGFR and Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is another important receptor tyrosine kinase involved in the growth and proliferation of many cancer types. nih.gov By targeting both pathways, these derivatives may offer a more comprehensive approach to cancer treatment.

Inhibition of PDGFR: The Platelet-Derived Growth Factor (PDGF)/PDGFR signaling pathway is also involved in angiogenesis, particularly in the recruitment of perivascular cells that stabilize new blood vessels. nih.gov Certain tyrphostins have been developed as potent inhibitors of PDGFR tyrosine kinase, demonstrating selectivity for this receptor over EGFR. acs.org

Interactive Data Table: Research on Anti-Angiogenic Properties of Tyrphostin Derivatives

| Compound | Target Receptor(s) | Key Findings in Cancer Research |

| This compound (MAZ51) | VEGFR-3 | Inhibits proliferation and migration of prostate cancer cells; blocks tumor growth in xenograft models. nih.gov |

| Indole-based Tyrphostin Derivatives | VEGFR-2, EGFR | Exhibit anti-proliferative and anti-angiogenic properties; induce apoptosis in cancer cells. nih.gov |

| Quinoxaline (B1680401) Tyrphostins | PDGFR | Potent and selective inhibitors of PDGFR tyrosine kinase. acs.org |

| RG-13022 | EGFR | Suppressed EGF-stimulated cancer cell proliferation in vitro and tumor growth in nude mice. nih.gov |

Non-Malignant Pathological Conditions

The therapeutic potential of tyrphostin derivatives extends beyond cancer. Their ability to modulate signaling pathways involved in cell proliferation and inflammation makes them subjects of research for a variety of non-malignant diseases.

Research in Immune Disorders and Tissue Rejection

The precise role and research findings regarding this compound in immune disorders and tissue rejection are not extensively detailed in the provided search results. However, the known mechanisms of tyrphostins suggest potential areas of investigation. Given that tyrosine kinases are integral to immune cell activation and signaling, inhibitors like this compound could theoretically modulate immune responses. This could be relevant in autoimmune diseases, where the immune system mistakenly attacks the body's own tissues, and in preventing the rejection of transplanted organs.

Investigations into Restenosis Pathophysiology

Restenosis is the re-narrowing of an artery after a procedure such as angioplasty. A key process in restenosis is the proliferation and migration of smooth muscle cells, which is driven by signaling pathways involving PDGF.

Detailed Research Findings:

A study investigating the effects of a PDGFRβ-specific tyrphostin, AG-1295, demonstrated its potential to inhibit neointimal formation, a hallmark of restenosis. In this research, local delivery of AG-1295 to balloon-injured rat arteries significantly reduced the thickening of the arterial wall. nih.gov

The study found that AG-1295 inhibited the growth of rat smooth muscle cells stimulated by PDGF-BB. This anti-proliferative effect was associated with a reduction in the phosphorylation of the PDGF receptor β. nih.gov

Furthermore, in the in vivo model, tyrphostin treatment decreased the injury-induced increase in tyrosine phosphorylation and the expression of PDGFRβ. nih.gov

Interactive Data Table: Research on Tyrphostin Derivatives in Restenosis

| Tyrphostin Derivative | Target | Key Findings in Restenosis Research |

| AG-1295 | PDGFRβ | Inhibited smooth muscle cell proliferation; reduced neointimal formation in a rat model of arterial injury. nih.gov |

Resistance Mechanisms and Combination Therapeutic Strategies

Analysis of Acquired Resistance to Kinase Inhibitors

Acquired resistance is a significant limitation in the long-term efficacy of targeted cancer therapies, including those involving tyrosine kinase inhibitors (TKIs). Tumors can adapt to the selective pressure of a TKI through various molecular alterations, leading to disease progression. sciencedaily.com These mechanisms can include secondary mutations in the target kinase, activation of alternative signaling pathways, and changes in downstream signaling components. sciencedaily.comfrontiersin.org

While Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like tyrphostin 51 are effective, resistance is common. sciencedaily.com General mechanisms of acquired resistance to EGFR-TKIs include the development of secondary mutations in the EGFR gene, such as the T790M mutation, which alters the drug-binding site. sciencedaily.comfrontiersin.orgcancernetwork.com Other key mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. sciencedaily.comfrontiersin.org These can include the amplification of other receptor tyrosine kinases like MET, which can then activate downstream pathways such as the PI3K/AKT pathway independently of EGFR. frontiersin.orgnih.gov Overexpression of ligands like Hepatocyte Growth Factor (HGF) can also induce resistance by activating c-Met. frontiersin.orgnih.gov

Research specifically involving the tyrphostin AG 1478, a potent EGFR TKI structurally related to this compound, has elucidated a specific molecular mechanism of resistance. nih.govnih.gov Treatment with AG 1478 induces the formation of inactive EGFR homodimers and inactive EGFR/HER2 heterodimers, effectively inhibiting their signaling. nih.govnih.gov However, this inhibition can trigger the release of autocrine ligands, including heregulin and betacellulin. nih.gov The release of these ligands leads to the activation and cleavage of another member of the HER family, HER4. nih.govnih.gov Activated HER4 then forms dimers with HER2, maintaining HER2's oncogenic signaling and allowing the cancer cells to escape the inhibitory effects of the TKI. nih.govnih.gov This bypass mechanism, mediated by the activation of alternative HER receptors, represents a distinct pathway of acquired resistance to this class of EGFR inhibitors. nih.gov

BRAF inhibitors have significantly improved outcomes for patients with BRAF-mutant melanoma, but acquired resistance is a major clinical challenge. nih.govamegroups.org Mechanisms of resistance are diverse and often involve the reactivation of the MAPK pathway through various genetic or epigenetic alterations, such as NRAS mutations or BRAF gene amplification. nih.gov Another significant mechanism is the upregulation of receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR), which can activate parallel survival pathways like the PI3K/AKT pathway. frontiersin.orgnih.govresearchgate.net Studies have shown that in BRAF inhibitor-resistant melanoma cells with upregulated EGFR, treatment with an EGFR inhibitor can be effective. nih.govyoutube.com

Despite the known role of EGFR in a subset of BRAF inhibitor-resistant melanomas, a comprehensive review of the scientific literature did not yield specific research investigating the use of this compound or its close analog AG 1478 in this context. Therefore, there is no direct data to report on its specific role or efficacy in overcoming resistance to BRAF inhibitors in melanoma.

Combination Therapy Approaches

To counteract resistance and enhance therapeutic efficacy, this compound and related compounds are often evaluated in combination with other anticancer agents. These strategies aim to target multiple signaling pathways simultaneously, prevent the emergence of resistant clones, or achieve synergistic cell killing.

Combining TKIs with monoclonal antibodies that also target EGFR represents a dual approach to receptor blockade. Research has shown that the EGFR TKI AG 1478 enhances the anti-tumor activity of the anti-EGFR antibody mAb 806 in some tumor cells. nih.gov Similarly, combining TKIs with antibodies targeting other HER family members has shown promise. The combination of Iressa (a quinazoline-based EGFR TKI) and Herceptin (trastuzumab), a monoclonal antibody targeting HER2, results in an additive suppression of both EGFR and HER2 activation and demonstrates a greater anti-proliferative effect in breast cancer cells. nih.gov In other studies, the EGFR-blocking antibody Cetuximab was used to perform loss-of-function studies, showing that it could reduce EGFR phosphorylation, an effect also seen with AG 1478 treatment. Preclinical studies have consistently shown that combining EGFR TKIs with monoclonal antibodies like cetuximab or trastuzumab can lead to additive or synergistic effects.

Combining tyrphostins with other small-molecule inhibitors or traditional chemotherapeutic agents is a widely explored strategy. For instance, the combination of tyrphostin AG 1478 with genistein (B1671435), another tyrosine kinase inhibitor, was found to inhibit EGFR phosphorylation and induce apoptosis in lung cancer cells. amegroups.org

The interaction with conventional chemotherapeutics has yielded mixed results. A study combining AG 1478 with the chemotherapy drug 5-fluorouracil (B62378) (5-FU) in colon carcinoma cells found no synergistic effect on EGFR phosphorylation or apoptosis induction. nih.gov However, the combination did not antagonize the pronounced anti-proliferative effect of AG 1478. nih.gov Other research suggests that AG 1478 can enhance the anti-tumor efficacy of various cytotoxic drugs. nih.gov For example, EGFR inhibitors are often used in combination with platinum-based agents like cisplatin. Furthermore, screening studies have identified potential synergistic toxicity between kinase inhibitors, including tyrphostin AG 1478, and agents that induce oxidative stress, such as low-dose hydrogen peroxide. researchgate.net

Interactive Table: Combination Therapy Studies with Tyrphostin Analogs

| Combination Agent | Agent Class | Cancer Model | Observed Effect | Reference(s) |

| Genistein | Tyrosine Kinase Inhibitor | Lung Cancer | Inhibition of EGFR phosphorylation, apoptosis induction | amegroups.org |

| 5-Fluorouracil (5-FU) | Chemotherapeutic | Colon Carcinoma | No synergistic effect on phosphorylation or apoptosis; maintained anti-proliferative effect | nih.gov |

| Doxorubicin | Chemotherapeutic | Canine Osteosarcoma | Investigated for synergistic potential | youtube.com |

| mAb 806 | Monoclonal Antibody | Tumor Cells | Enhanced anti-tumor efficacy | nih.gov |

| Cetuximab | Monoclonal Antibody | Breast Cancer | Both agents reduce EGFR phosphorylation | |

| Herceptin (Trastuzumab) | Monoclonal Antibody | Breast Cancer | Additive suppression of EGFR/HER2 activation and proliferation (studied with Iressa, a related TKI) | nih.gov |

| Hydrogen Peroxide | Oxidative Stress Inducer | Colorectal Cancer | Synergistic toxicity | researchgate.net |

The limitations of single-target drugs have spurred the rational design of single molecules capable of hitting multiple targets. This multi-targeted approach is seen as a promising strategy in cancer therapy. The core chemical structures of tyrphostins, particularly the quinazoline (B50416) scaffold found in AG 1478, serve as a valuable starting point for designing such inhibitors.

One research endeavor focused on designing chimeric molecules, or "combi-molecules," to block both EGFR and the non-receptor tyrosine kinase Src, which cooperate in tumor invasion and metastasis. By linking a quinazoline moiety (to target EGFR) with a 7-phenyl-pyrazolopyrimidine moiety (to target Src), researchers developed novel dual inhibitors. Molecular modeling was used to determine the optimal linker position and length to ensure the molecule could effectively bind to and inhibit both kinases. This approach represents a rational strategy to create agents with a broader mechanism of action, potentially overcoming resistance pathways and improving therapeutic outcomes.

Advanced Research Methodologies and Techniques

In Vitro Cellular Assays

The impact of Tyrphostin 51 on cell proliferation and viability is a primary area of investigation, assessed using various methodologies. In preliminary studies on Vero cells, this compound was found to inhibit cell proliferation with an IC50 value of 7 μM. nii.ac.jp Cytotoxicity assays performed on HeLa cells demonstrated that this compound is significantly less toxic than other compounds like genistein (B1671435) or hydroxyurea. nih.gov Further studies using a WST-1 proliferation assay on canine osteosarcoma cell lines and an MTT assay on human foreskin fibroblasts indicated that this compound does not severely inhibit cell division in these specific cell types. syr.eduuu.nl In a study on gastric mucosal regeneration, this compound was shown to cause a 30% reduction in the number of cells positive for Proliferating Cell Nuclear Antigen (PCNA), a marker for proliferation. nih.gov However, in Madin-Darby Canine Kidney (MDCK) cells engineered to express galactosylceramide expression factor 1 (GEF-1), no significant difference in thymidine (B127349) incorporation was observed, suggesting a minimal effect on the growth rate in that model. oup.com

| Assay Type | Cell Line | Finding | Citation |

|---|---|---|---|

| Crystal Violet Assay | Vero | Inhibited cell proliferation with an IC50 of 7 μM. | nii.ac.jp |

| Cytotoxicity Assay | HeLa | Significantly less toxic compared to genistein and hydroxyurea. | nih.gov |

| MTT Assay | Human Foreskin Fibroblasts (HFF) | Did not severely inhibit cell division. | syr.edu |

| PCNA Immunostaining | Rat Gastric Mucosa | Caused a 30% reduction in PCNA-positive cells. | nih.gov |

| ³H-Thymidine Incorporation | MDCK/GEF-1 | No significant difference in incorporation, suggesting minimal effect on proliferation. | oup.com |

The pro-apoptotic capabilities of this compound are evaluated through several established methods. A key study in human luteinized granulosa cells demonstrated that this compound induces apoptosis, confirmed by the activation of caspase-3, a critical executioner protease in the apoptotic pathway. oup.com The same study utilized flow cytometry to identify an increased percentage of cells with subdiploid DNA content, a hallmark of DNA fragmentation during apoptosis. oup.com In contrast, a study on SW480 human colorectal cancer cells using an Annexin V-FITC apoptosis detection assay found that treatment with this compound in combination with EGF resulted in significantly fewer apoptotic cells compared to control groups, suggesting a context-dependent anti-apoptotic effect. nih.gov Flow cytometry is a central technique in these analyses, often employing dyes like Propidium Iodide (PI) to identify cells with compromised membranes (late apoptotic or necrotic) and Annexin V, which binds to phosphatidylserine (B164497) exposed on the surface of early apoptotic cells. oup.comnih.gov

While direct quantitative studies on the effect of this compound on cell migration and invasion using standard Transwell or wound healing assays are not extensively detailed in the reviewed literature, related research provides methodological context. Assays such as the wound-healing (or scratch) assay and Transwell migration/invasion assays are standard methods to assess the migratory and invasive potential of cells following treatment with kinase inhibitors. nih.govgoogle.com Research on MDCK cells expressing GEF-1 showed that the cells undergo significant morphological changes, including stretching and detachment, which were inhibited by this compound. oup.com This observation suggests that this compound can influence cell adhesion and morphology, which are integral components of cell migration and invasion.

The primary mechanism of this compound involves the inhibition of protein tyrosine kinases, and its effects on specific phosphorylation events are a major focus of research. Western blotting is the most common technique used for this analysis. In human luteinized granulosa cells, treatment with this compound was shown to suppress the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a key downstream effector of EGFR signaling. oup.com Similarly, in human colorectal cancer cells (SW480), this compound partially inhibited the increase in phosphorylated EGF-R induced by EGF. nih.gov Interestingly, the effect of this compound is highly specific. In Vero cells, it did not inhibit the phosphorylation of p38 MAPK induced by Shiga toxin 1; instead, it tended to enhance it. nii.ac.jp Likewise, it had no effect on the phosphorylation of p38 MAPK stimulated by oxidized LDL in vascular smooth muscle cells. ahajournals.org Furthermore, in HeLa cells, this compound treatment was found to be insufficient to cause the dephosphorylation of the cellular single-strand DNA-binding protein (ssD-BP). asm.org

| Target Protein | Cell Line | Method | Finding | Citation |

|---|---|---|---|---|

| MAPK | Human Luteinized Granulosa | Western Blot, Radiochemical Assay | Suppressed MAPK phosphorylation and activity. | oup.com |

| EGF-R | SW480 Colorectal Cancer | Western Blot | Partially inhibited EGF-induced phosphorylation. | nih.gov |

| p38 MAPK | Vero | Western Blot | Did not inhibit (tended to enhance) Shiga toxin 1-induced phosphorylation. | nii.ac.jp |

| p38 MAPK | Vascular Smooth Muscle Cells | Western Blot | Did not affect oxLDL-induced phosphorylation. | ahajournals.org |

| ssD-BP | HeLa | EMSA | Insufficient to cause dephosphorylation. | asm.org |

Beyond its effects on kinases, this compound has been evaluated for its impact on other enzyme systems. In a notable study using the HT4.7 neural cell line, this compound was found to inhibit the activity of partially purified phosphodiesterase isozyme 4 (PDE4) through a noncompetitive mechanism. syr.edu This suggests a mode of action that is independent of its primary tyrosine kinase inhibitory function. syr.edu In a different experimental context, this compound was used as a tool to probe the role of protein tyrosine kinases in tissue function. In isolated bovine trabecular meshwork and ciliary muscle strips, inhibition of protein tyrosine kinase activity by this compound resulted in significant muscle relaxation, demonstrating its functional enzymatic inhibition in a tissue-level assay. researchgate.net

The influence of this compound on cellular function extends to the regulation of gene and protein expression. In SW480 colorectal cancer cells, treatment with this compound led to a notable decrease in the expression of the p21 protein, a key cell cycle regulator. nih.gov In a study of gastric mucosal regeneration in rats, this compound did not significantly alter the injury-induced increase in mRNA levels for the EGF-R gene, but it did decrease the number of cells expressing the Proliferating Cell Nuclear Antigen (PCNA) protein. nih.gov High-throughput analyses have also been conducted; this compound was included in the large-scale LINCS (Library of Integrated Network-based Cellular Signatures) project, which performs comprehensive transcriptional profiling to understand how cells respond to various molecular perturbations. biorxiv.org

| Molecule | Level | Cell/Tissue Type | Finding | Citation |

|---|---|---|---|---|

| p21 | Protein | SW480 Colorectal Cancer | Expression decreased to 61.5% of control. | nih.gov |

| EGF-R | Gene (mRNA) | Rat Gastric Mucosa | No significant effect on injury-induced increase in mRNA levels. | nih.gov |

| PCNA | Protein | Rat Gastric Mucosa | Decreased the number of PCNA-immunoreactive cells. | nih.gov |

| Global Transcriptome | Gene (mRNA) | Various (LINCS Project) | Included in large-scale transcriptional profiling studies. | biorxiv.org |

In Vivo Preclinical Models

In vivo preclinical models are fundamental for evaluating the physiological and pathophysiological effects of chemical compounds in a living organism. These models provide crucial data on efficacy and biological response before any consideration for human trials. For this compound, animal models have been utilized to investigate its effects on specific physiological processes, although extensive in vivo studies on tumor growth inhibition are not widely reported in publicly available literature.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have become a key tool in preclinical oncology research. nih.govresearchgate.net These models are considered to more accurately reflect the heterogeneity and characteristics of human tumors compared to traditional cell line xenografts. nih.govnih.gov The primary goal of using xenograft models is to assess the efficacy of a therapeutic agent on tumor growth in a living system. biorxiv.org This typically involves implanting human cancer cells or tissues into immunodeficient mice, allowing a tumor to establish, and then administering the test compound. researchgate.netbiorxiv.org Tumor volume is measured regularly to determine the rate of growth inhibition compared to untreated controls. biorxiv.org

While this compound has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a known target in various cancers, specific studies detailing its efficacy in xenograft models for tumor growth inhibition are not readily found in the reviewed scientific literature. nih.govsigmaaldrich.com However, the general methodology for such a study would involve implanting EGFR-expressing human tumor cells into immunodeficient mice. Once tumors are established, the mice would be treated with this compound, and tumor growth would be monitored over time. This approach would provide critical in vivo data on its potential as an anti-cancer agent. Other tyrphostins, such as AG1478, have been evaluated in this manner for their effects on breast cancer cell proliferation and invasion. nih.gov

Animal models have been instrumental in characterizing the specific physiological effects of this compound beyond oncology. Research has utilized these models to understand its impact on vascular and intestinal functions.

One study investigated the role of tyrosine kinases in hydrogen peroxide-induced pulmonary artery contraction in rats. sigmaaldrich.com In this model, this compound was shown to diminish both the initial, transient contraction and the subsequent sustained contractions induced by H₂O₂ in rat pulmonary arteries. sigmaaldrich.com This suggests a role for tyrosine phosphorylation in the signaling pathways that govern vascular smooth muscle response.

Another area of investigation involved the use of a rabbit model to study jejunal brush-border and basolateral membrane transport. sigmaaldrich.com In this research, this compound was used to probe the effects of epidermal growth factor (EGF) on the transport of glucose and proline in enterocytes, the cells lining the small intestine. sigmaaldrich.com Furthermore, other research using mouse models has explored the potential of tyrphostins to reduce chemotherapy-induced intestinal injury, indicating a protective role for these compounds on the intestinal mucosa.

Interactive Table: Summary of this compound Effects in Specific Animal Models

| Physiological Response | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Pulmonary Arterial Contraction | Rat | Diminished both initial transient and subsequent sustained contractions induced by H₂O₂. | sigmaaldrich.com |

| Jejunal Intestinal Transport | Rabbit | Used to investigate the role of EGF in enterocyte glucose and proline transport. | sigmaaldrich.com |

Computational and Structural Biology Approaches

Computational and structural biology methods are essential for understanding how a chemical compound like this compound interacts with its biological targets at a molecular level. These in silico techniques guide drug discovery and optimization by predicting binding affinities and explaining structure-activity relationships.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to predict how a small molecule inhibitor, such as this compound, binds to the active site of a target protein, like the EGFR kinase domain. mdpi.com The process involves generating various possible conformations of the ligand within the protein's binding site and scoring them based on their binding energy.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the protein-ligand complex over time. mdpi.comnih.gov MD simulations provide an atomic-level view of the conformational changes and interactions that occur, offering insights into the stability of the binding and the functional consequences of the interaction. nih.govnih.gov

While specific molecular docking and dynamics simulation studies for this compound are not extensively detailed in the public domain, these methods are central to understanding its mechanism of action. Such simulations would be critical in visualizing how this compound fits into the ATP-binding pocket of the EGFR kinase domain and how its chemical structure contributes to its inhibitory activity. sigmaaldrich.com

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.govmdpi.com By systematically modifying parts of a molecule and assessing the impact on its efficacy, researchers can develop more potent and selective inhibitors.

For the family of tyrphostins, SAR studies have been crucial. Research into benzylidenemalononitrile (B1330407) tyrphostins, a class to which this compound belongs, has provided significant insights. nih.gov A key study described the synthesis and biological activity of various tyrphostin analogs, focusing on how different substitutions affect their ability to inhibit protein tyrosine kinases. nih.gov For instance, the introduction of S-aryl substituents at the 5-position of the benzylidenemalononitrile core was found to produce potent inhibitors of both EGFR and its homolog HER-2 kinase. nih.gov Interestingly, certain substitutions led to compounds that could discriminate between the two kinases, showing significantly higher potency for the HER-2 kinase domain. nih.gov These findings suggest that antiproliferative activity may be linked to the inhibition of a mitogenic signaling element downstream of the growth factor receptor kinase. nih.gov

Interactive Table: SAR Findings for Benzylidenemalononitrile Tyrphostins

| Structural Moiety | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Benzylidenemalononitrile Core | Introduction of S-aryl substituents at the 5-position | Potent inhibition of EGFR and HER-2 kinase. | nih.gov |

| S-aryl Substituents | Specific S-aryl groups | Led to selective inhibition, favoring the HER-2 kinase domain by almost two orders of magnitude. | nih.gov |

| General Structure | Variations in the benzylidene ring | Modulates inhibitory potency against different tyrosine kinases. | nih.gov |

Drug Discovery and Target Identification Methodologies

The discovery of this compound is rooted in a rational drug design approach aimed at inhibiting protein tyrosine kinases (PTKs). sigmaaldrich.com Recognizing the role of PTKs in cell proliferation signaling pathways, researchers designed a series of small molecules intended to compete with the substrate at the kinase domain. sigmaaldrich.comacs.org